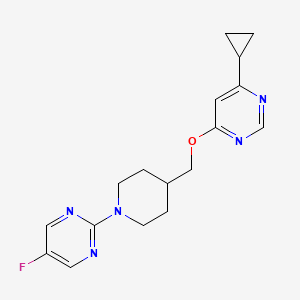

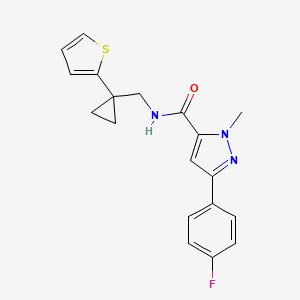

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the fluorine atoms in the pyrimidine ring is substituted at the 5-position, indicating potential biological activity. The presence of a piperidinyl group and a cyclopropyl group suggests that this compound could be designed to interact with specific biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, has been reported . This synthesis involves the conversion of commercially available 2,4-dichloro-5-fluoropyrimidine to a tert-butyl piperidine carboxylate derivative, followed by deprotection to yield the final product. The overall yield of this process is about 68%, which is considered economical and efficient. Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is known to interact with various biological molecules. The substitution of a piperidinyl group and a cyclopropyl group may influence the compound's binding affinity and selectivity towards its biological targets. The fluorine atom at the 5-position of the pyrimidine ring could also affect the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for its biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine are not provided, related compounds have been synthesized and evaluated for their biological activities. For example, various 2,4-diamino-5-aryl-6-ethylpyrimidines have been prepared and tested as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii . These compounds were synthesized through reactions involving chloro- or fluoro-nitrophenyl pyrimidines and different amines. The chemical reactions involved in the synthesis of these compounds could provide insights into the reactivity of the pyrimidine ring and the potential modifications that can be made to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorine atom is likely to increase the compound's lipophilicity, which could affect its solubility and permeability across biological membranes. The piperidinyl group might confer basic properties, while the cyclopropyl group could add steric bulk, potentially affecting the compound's conformation and its interaction with biological targets. The exact physical and chemical properties would need to be determined experimentally.

Applications De Recherche Scientifique

Antimycobacterial Activity

Research has shown that compounds structurally related to 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine exhibit significant antimycobacterial activity. A study highlighted the synthesis of novel fluoroquinolones, where derivatives demonstrated potent in vitro and in vivo activities against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)). One compound, in particular, showed remarkable efficacy in reducing mycobacterial load in lung and spleen tissues at a specific dosage, pointing towards its potential as a promising antimycobacterial agent (Senthilkumar et al., 2009).

Synthesis and Chemical Reactions

The chemical synthesis and reactions of pyrimidine derivatives, including those similar to the compound , have been extensively studied. For instance, the work by Kumar et al. (2008) on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, targeting antimycobacterial activity, indicates the chemical versatility and potential biological significance of these compounds. The methodology involved 1,3-dipolar cycloaddition, showcasing the compound's utility in synthesizing biologically active molecules with potential applications in treating infections caused by Mycobacterium species (Kumar et al., 2008).

Antibacterial Agents

In another realm of study, fluoroquinolones synthesized with modifications akin to 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine have shown promise as antibacterial agents. These compounds, particularly those modified at the 7-position with cycloalkylamino groups, exhibited in vitro and in vivo antibacterial activities. This underscores the potential of such chemical structures in developing new therapeutic agents against bacterial infections (Bouzard et al., 1992).

Synthesis of Anticancer Agents

Furthermore, derivatives of this compound have been explored for their anticancer activities. Specifically, the synthesis of triazolopyrimidines as anticancer agents demonstrates the compound's relevance in cancer research. These derivatives were shown to inhibit tumor growth in various models, highlighting the potential application of such compounds in developing novel anticancer therapies (Zhang et al., 2007).

Propriétés

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMQMWFKIOSPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)